6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15679891
InChI: InChI=1S/C21H18BrNO/c1-2-13-7-9-14(10-8-13)17-12-20(24)23-21-16-6-4-3-5-15(16)19(22)11-18(17)21/h3-11,17H,2,12H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H18BrNO
Molecular Weight: 380.3 g/mol

6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

CAS No.:

Cat. No.: VC15679891

Molecular Formula: C21H18BrNO

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one -

Specification

Molecular Formula C21H18BrNO
Molecular Weight 380.3 g/mol
IUPAC Name 6-bromo-4-(4-ethylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Standard InChI InChI=1S/C21H18BrNO/c1-2-13-7-9-14(10-8-13)17-12-20(24)23-21-16-6-4-3-5-15(16)19(22)11-18(17)21/h3-11,17H,2,12H2,1H3,(H,23,24)
Standard InChI Key LBPOLXJADFVVDP-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br

Introduction

"6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one" is a heterocyclic organic compound belonging to the quinoline derivatives family. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a bromine atom and an ethyl-substituted phenyl group in its structure suggests potential for unique chemical reactivity and biological applications.

Synthesis Pathway

The synthesis of "6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one" can be achieved through multi-step organic reactions involving:

  • Bromination: Introduction of bromine onto a pre-synthesized quinoline scaffold.

  • Substitution Reaction: Incorporation of the 4-ethylphenyl group using Friedel–Crafts acylation or Suzuki coupling.

  • Cyclization and Lactam Formation: Formation of the lactam ring through intramolecular cyclization.

These reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) or palladium-based catalysts for coupling reactions.

Biological Significance

Quinoline derivatives, including "6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one," are known for their pharmacological potential:

  • Antimicrobial Activity:

    • Quinoline derivatives have shown efficacy against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans.

    • The bromine substitution may enhance lipophilicity, improving membrane penetration in microbial cells.

  • Anticancer Potential:

    • Quinoline scaffolds are often studied as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor), which plays a role in cancer cell proliferation.

  • Anti-inflammatory Activity:

    • Compounds with similar structures have been evaluated using carrageenan-induced paw edema tests in rats, showing significant inhibition comparable to standard drugs like ibuprofen.

Analytical Data

Spectroscopic techniques are essential for characterizing this compound:

TechniqueKey Observations
UV-Vis SpectroscopyAbsorption maxima likely around ~300 nm due to aromatic chromophores
FTIR SpectroscopyPeaks for C=O stretching (~1700 cm⁻¹), C-Br bond (~600 cm⁻¹), and aromatic C-H (~3000 cm⁻¹)
NMR SpectroscopyProton signals for aromatic hydrogens (~7–8 ppm), ethyl group (~1–2 ppm), and lactam NH

Applications and Future Research

  • Drug Development:

    • The compound can be explored as a lead molecule for developing antimicrobial or anticancer drugs.

    • Its bromine substitution may allow further derivatization to enhance bioactivity.

  • Material Science:

    • Quinoline derivatives are also studied for their optical properties, making them candidates for organic semiconductors or dyes.

  • Toxicity Studies:

    • Future studies should assess cytotoxicity in normal versus cancerous cell lines to determine therapeutic windows.

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